

Application Notes & Protocols: Industrial Applications of N-Cyclohexyl-N-methylcyclohexanamine and its Derivatives

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Compound of Interest

Compound Name:	<i>N-Cyclohexyl-N-methylcyclohexanamine</i>
Cat. No.:	B149193

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Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Bulky Amine

N-Cyclohexyl-N-methylcyclohexanamine, also known as N-Methyldicyclohexylamine (CAS 7560-83-0), is a tertiary amine characterized by its two bulky cyclohexyl groups and a methyl group attached to the nitrogen atom.^{[1][2]} This structure imparts a unique combination of properties: basicity from the amine nitrogen, significant hydrophobicity from the cyclic alkyl groups, and a relatively high boiling point (~262.7°C) with low vapor pressure.^{[3][4]} These characteristics make it a highly versatile molecule in various industrial settings, primarily as a potent corrosion inhibitor, a specialized catalyst in polymer chemistry, and a valuable intermediate in the synthesis of high-performance chemicals.^{[3][4][5]}

This guide provides an in-depth exploration of its key applications, complete with detailed protocols designed for researchers, scientists, and professionals in process and drug development.

Property	Value	Source(s)
CAS Number	7560-83-0	[3]
Molecular Formula	C ₁₃ H ₂₅ N	[3]
Molecular Weight	195.35 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	262.7°C at 760 mmHg	[3]
Density	~0.91 g/cm ³	[3]
Flash Point	110.6°C	[3]
Solubility	Low solubility in water; miscible with organic solvents	[3]

Application I: Vapor Phase Corrosion Inhibition (VCI)

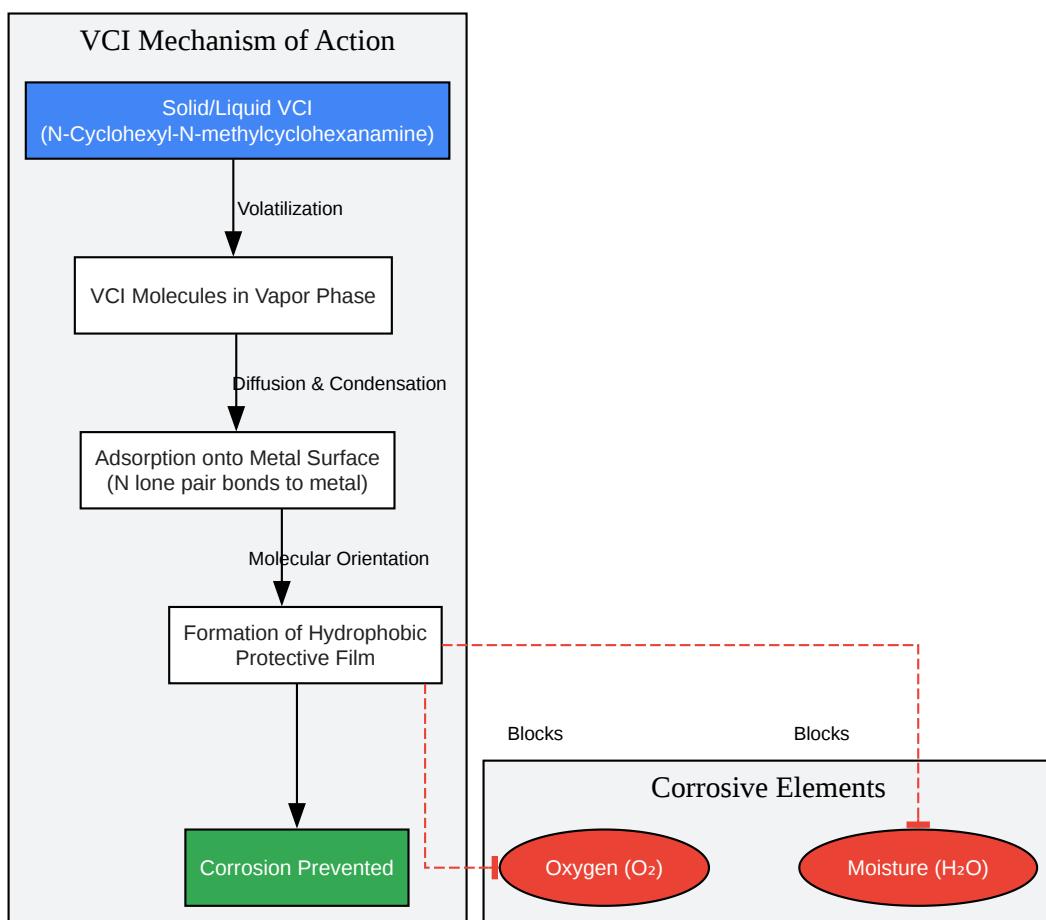
One of the most significant applications of **N-Cyclohexyl-N-methylcyclohexanamine** and related cyclo-aliphatic amines is in corrosion prevention, particularly as Vapor Phase Corrosion Inhibitors (VCIs). VCIs are organic compounds that possess sufficient vapor pressure at ambient conditions to transition into a gaseous state within an enclosed space.[7][8] These vapors migrate and adsorb onto metallic surfaces, forming a thin, molecular, protective film that inhibits corrosion.[8][9]

Mechanism of Action: A Molecular Shield

The efficacy of **N-Cyclohexyl-N-methylcyclohexanamine** as a VCI is rooted in its molecular structure. The mechanism involves several key steps:

- Volatilization: The compound slowly vaporizes, allowing its molecules to saturate the enclosed atmosphere. The relatively low vapor pressure is advantageous for long-term, durable protection.[8]
- Vapor Transport: The amine vapor diffuses throughout the space, reaching even intricate and inaccessible areas of the metal parts.[9]

- Adsorption & Film Formation: The lone pair of electrons on the nitrogen atom acts as a Lewis base, forming a coordinate bond with the metal surface.[8] This polar interaction orients the molecule, while the two bulky, hydrophobic cyclohexyl groups extend outwards, creating a dense, non-polar barrier that displaces water and repels corrosive electrolytes.[4][8] This film effectively passivates the metal surface, preventing the electrochemical reactions that cause corrosion.



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Caption: Mechanism of Vapor Phase Corrosion Inhibition.

Protocol: Evaluation of VCI Efficacy (Gravimetric Method based on ASTM G31)

This protocol provides a standardized method for assessing the corrosion inhibition efficiency of **N-Cyclohexyl-N-methylcyclohexanamine** in a simulated corrosive environment.

Expertise & Causality: This test is designed to be a self-validating system. Each step is critical for reproducibility. For instance, improper coupon preparation (Step 1) can leave residues that create localized corrosion cells, invalidating the results. The use of a sealed container (Step 3) is essential to ensure the atmosphere becomes saturated with the VCI, which is the fundamental principle of its application.[10]

Materials:

- Metal test coupons (e.g., low-carbon steel UNS G10180)[11]
- **N-Cyclohexyl-N-methylcyclohexanamine** (the VCI)
- Corrosive solution (e.g., 3.5% NaCl solution)
- Glass desiccators or sealed test chambers
- VCI dispenser (e.g., porous pouch or filter paper)
- Analytical balance (± 0.1 mg accuracy)
- Abrasive paper (e.g., 150-grit)
- Acetone, isopropanol (reagent grade)
- Drying oven

Procedure:

- Test Coupon Preparation (per ASTM G1):[10] a. Mechanically polish all faces of the steel coupons with 150-grit abrasive paper until a uniform, scratch-free surface is achieved. b. Degrease the coupons by sonicating in acetone for 5 minutes, followed by isopropanol for 5 minutes. c. Dry the coupons in an oven at 60°C for 20 minutes. d. Store in a desiccator until use. Immediately before the test, weigh each coupon to the nearest 0.1 mg (this is W_1).
- Test Setup: a. Add 100 mL of the 3.5% NaCl solution to the bottom of each sealed test chamber to create a high-humidity, corrosive atmosphere. b. Suspend one prepared coupon in each chamber using a non-metallic string. Ensure the coupon does not touch the walls or the solution. c. For the test group, place a weighed amount of **N-Cyclohexyl-N-**

methylcyclohexanamine in a porous pouch and suspend it inside the chamber, ensuring it does not touch the coupon. The amount can be varied to test different VCI concentrations (e.g., 1, 5, 10 g/m³ of chamber volume). d. Prepare at least one "control" chamber containing a coupon but no VCI.

- Exposure: a. Seal the chambers and place them in a temperature-controlled environment (e.g., 35 ± 2°C) for a specified duration (e.g., 240 hours).
- Post-Test Evaluation: a. After the exposure period, carefully remove the coupons. Photograph them to document visual appearance (presence of rust, pitting). b. To remove corrosion products, chemically clean the coupons as per ASTM G1 standards (e.g., immerse in a solution of inhibited hydrochloric acid). c. Thoroughly rinse, degrease with acetone, and dry the cleaned coupons. d. Reweigh each coupon to the nearest 0.1 mg (this is W₂).
- Calculations: a. Corrosion Rate (CR) in mm/year: CR = $(8.76 \times 10^4 \times (W_1 - W_2)) / (A \times T \times D)$
Where:
 - W₁ = Initial weight (g)
 - W₂ = Final weight (g)
 - A = Surface area of the coupon (cm²)
 - T = Exposure time (hours)
 - D = Density of the metal (e.g., 7.85 g/cm³ for steel) b. Inhibition Efficiency (IE %): IE % = $((CR_{control} - CR_{inhibitor}) / CR_{control}) \times 100$ Where:
 - CR_{control} = Corrosion rate of the control coupon
 - CR_{inhibitor} = Corrosion rate of the inhibitor-protected coupon

Hypothetical Performance Data:

VCI Concentration (g/m ³)	Mass Loss (mg)	Corrosion Rate (mm/year)	Inhibition Efficiency (%)
0 (Control)	150.5	0.25	0
1.0	45.2	0.075	70.0
5.0	12.0	0.020	92.0
10.0	6.0	0.010	96.0

Application II: Catalyst for Polyurethane (PU) Foams

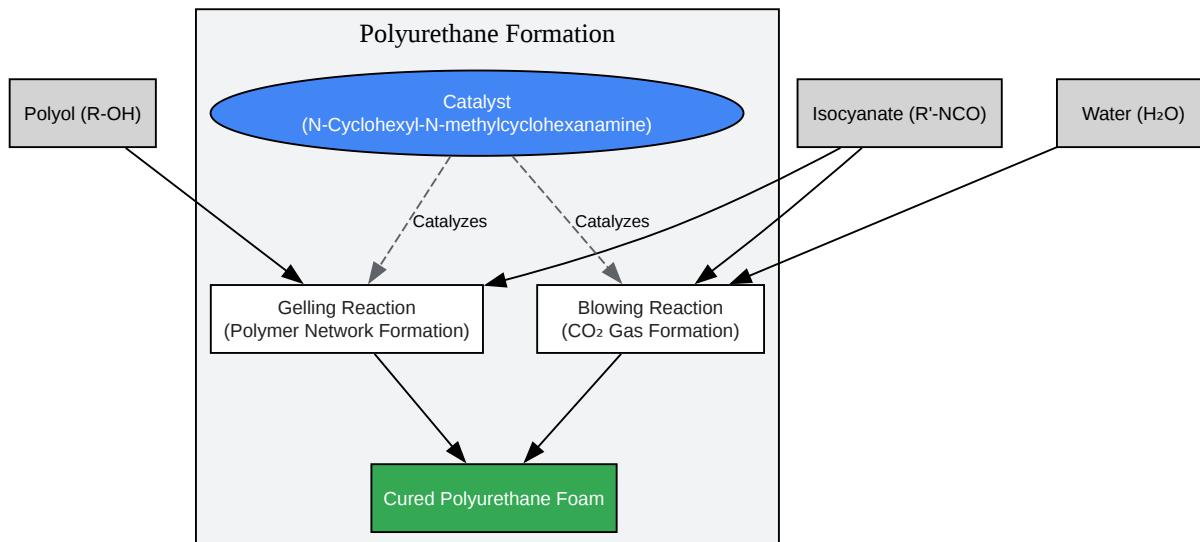
N-Cyclohexyl-N-methylcyclohexanamine serves as a highly effective low-odor tertiary amine catalyst in the polyurethane industry.^[5] It is typically used as an auxiliary or co-catalyst to modulate the reaction profile, especially for improving the surface cure ("skin setting") of both soft and rigid PU foams.^{[5][12]}

Mechanism of Catalysis

In PU foam formation, two primary reactions occur simultaneously:

- Gelling Reaction: Isocyanate reacts with a polyol to form the urethane polymer network.
- Blowing Reaction: Isocyanate reacts with water to produce carbon dioxide gas, which expands the foam.

Tertiary amines like **N-Cyclohexyl-N-methylcyclohexanamine** catalyze both reactions by activating the isocyanate group and the hydroxyl groups of the polyol and water, respectively. Its specific steric hindrance from the bulky cyclohexyl groups can provide a delayed action, allowing for better flow and mold-filling before rapid curing begins.^[12]



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Caption: Dual catalytic role in polyurethane foam formation.

Protocol: Laboratory-Scale Preparation of Rigid PU Foam

This protocol describes the preparation of a small foam block to evaluate the effect of the catalyst on reaction times.

Expertise & Causality: The order of addition is critical. The catalyst is added to the polyol blend (Part A) because direct contact with the isocyanate (Part B) would initiate an uncontrolled, instantaneous reaction. Measuring cream, gel, and tack-free times provides a quantitative assessment of the catalyst's activity profile.

Materials:

- Polymeric MDI (Isocyanate, Part B)
- Polyether Polyol (Part A precursor)
- Silicone surfactant

- Deionized water (blowing agent)
- Primary catalyst (e.g., DMCHA)
- **N-Cyclohexyl-N-methylcyclohexanamine** (co-catalyst)
- Paper cup, wooden spatula, stopwatch
- Fume hood

Procedure:

- Prepare Part A (Polyol Blend): a. In a paper cup, weigh 100g of polyether polyol. b. Add 1.5g of silicone surfactant and mix thoroughly. c. Add 2.0g of deionized water and mix until the solution is clear. d. Add 1.0g of the primary catalyst and mix. e. Add the desired amount of **N-Cyclohexyl-N-methylcyclohexanamine** (e.g., 0.2g, which is 20% of the primary catalyst weight[5]) and mix thoroughly. This is your complete Part A.
- Foaming Reaction: a. Place the Part A cup on a scale in a fume hood and tare the scale. b. Weigh the required amount of polymeric MDI (Part B) into the cup (the amount is determined by the desired isocyanate index, typically 110; consult the polyol/MDI technical data sheets). c. Immediately start the stopwatch and vigorously mix the components with the wooden spatula for 10 seconds. d. Observe and record the following times:
 - Cream Time: Time from mixing until the liquid begins to expand and turn creamy.
 - Gel Time: Time until the mixture becomes stringy and sticky when touched with the spatula.
 - Tack-Free Time: Time until the foam surface is no longer sticky to the touch.
- Curing and Analysis: a. Allow the foam to cure at room temperature for 24 hours. b. The foam can then be cut to observe cell structure, density, and other physical properties.

Hypothetical Catalyst Performance:

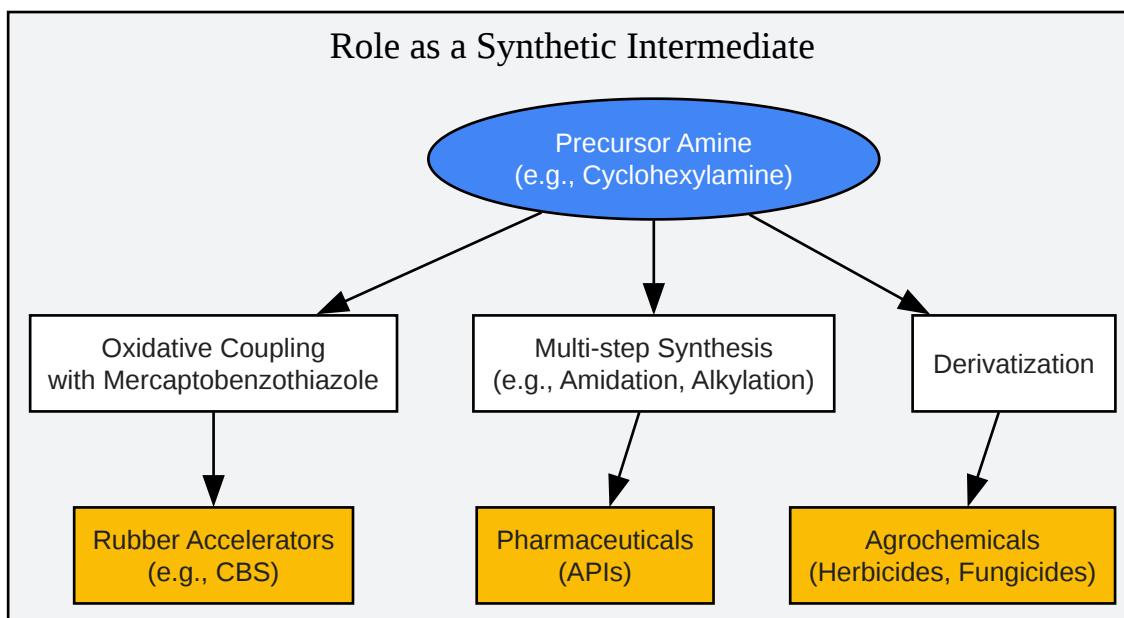
Co-Catalyst (N-CMCA) %	Cream Time (s)	Gel Time (s)	Tack-Free Time (s)
0%	15	65	120
10%	14	58	95
20%	13	50	75
N-Cyclohexyl-N-methylcyclohexanamine			ne

Application III: Intermediate for High-Value Chemical Synthesis

N-Cyclohexyl-N-methylcyclohexanamine and its simpler amine precursors/derivatives, like cyclohexylamine, are fundamental building blocks in organic synthesis.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Application Areas:

- Pharmaceuticals: The cyclohexylamine moiety is a common structural motif in active pharmaceutical ingredients (APIs).[\[15\]](#) Derivatives are used to synthesize analgesics, antihistamines, antiallergic drugs, and potential antituberculosis agents.[\[4\]](#)[\[13\]](#)
- Rubber Vulcanization Accelerators: Cyclohexylamine is a key raw material for producing delayed-action sulfenamide accelerators, such as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS).[\[16\]](#)[\[17\]](#)[\[18\]](#) These accelerators are crucial in the tire and rubber industry as they prevent premature vulcanization (scorch) during processing, ensuring product integrity.[\[19\]](#)[\[20\]](#)
- Agrochemicals: Derivatives are used to produce certain types of herbicides and fungicides.[\[13\]](#)



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Caption: Synthetic pathways from cyclohexylamine derivatives.

Protocol: Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)

This protocol outlines the synthesis of a key rubber vulcanization accelerator from a cyclohexylamine derivative.[17]

Expertise & Causality: This is an oxidative coupling reaction. Sodium hypochlorite acts as the oxidant, facilitating the formation of the crucial sulfur-nitrogen bond. Controlling the temperature is vital to prevent side reactions and decomposition of the product, ensuring a high yield and purity.[17]

Materials:

- 2-Mercaptobenzothiazole (MBT)
- Cyclohexylamine
- Sodium hypochlorite (NaOCl) solution (e.g., 10-15%)

- Sodium hydroxide (NaOH)
- Reaction vessel with stirring and temperature control
- Filtration apparatus

Procedure:

- Formation of Sodium Salt: a. In the reaction vessel, dissolve a specific molar amount of 2-Mercaptobenzothiazole in water containing a slight molar excess of sodium hydroxide. This forms the sodium salt of MBT, which is water-soluble.
- Amine Addition: a. To the solution from Step 1, add one molar equivalent of cyclohexylamine.
- Oxidative Coupling: a. Cool the reaction mixture to below 10°C. b. Slowly add one molar equivalent of the sodium hypochlorite solution dropwise while maintaining the temperature below 10°C with vigorous stirring. The CBS product will precipitate out of the solution as a solid.
- Isolation and Purification: a. After the addition is complete, continue stirring for another 30-60 minutes. b. Filter the solid product using a Buchner funnel. c. Wash the filter cake thoroughly with water to remove unreacted starting materials and salts. d. Dry the purified CBS product in a vacuum oven at a temperature below its melting point (~100°C).
- Validation: a. The final product quality can be confirmed by measuring its melting point and purity via HPLC analysis, comparing it against a known standard.

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